Agathisflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

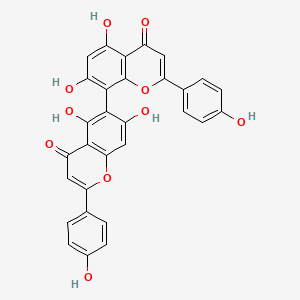

Agathisflavone is a biflavonoid that is obtained by oxidative coupling of two molecules of apigenin resulting in a bond between positions C-6 and C-8 of the two chromene rings. It has a role as an antineoplastic agent, an antiviral agent, a hepatoprotective agent and a metabolite. It is a biflavonoid, a hydroxyflavone and a biaryl.

科学的研究の応用

Neuroprotective Effects

Agathisflavone exhibits significant neuroprotective properties, particularly in models of ischemic damage. Research indicates that it can prevent neuronal loss and maintain myelin integrity during ischemic events:

- Neuroprotection in Ischemia : In ex vivo studies, this compound protected Purkinje neurons from ischemic damage and prevented the loss of oligodendrocyte processes in cerebellar slices subjected to oxygen-glucose deprivation (OGD). This effect was associated with reduced astrocyte reactivity and preserved glutamine synthetase expression .

- Modulation of Microglial Activation : this compound has been shown to modulate microglial activation profiles in response to lipopolysaccharide (LPS) treatment, promoting a neuroprotective phenotype and reducing neuroinflammatory markers .

Antiviral Properties

This compound demonstrates antiviral activity against various pathogens. Its mechanisms include inhibition of viral replication and modulation of host immune responses:

- In Vitro Antiviral Activity : Studies have reported that this compound exhibits antiviral effects against certain viruses, contributing to its potential as a therapeutic agent .

Antitumoral Activity

The compound has shown promise in cancer research, particularly regarding its antitumoral effects:

- Inhibition of Cancer Cell Proliferation : this compound has been evaluated for its ability to inhibit the proliferation of cancer cell lines. For instance, it has demonstrated significant cytotoxicity against HeLa cells (cervical cancer) in vitro, indicating its potential as an anticancer agent .

Antiprotozoal Activity

This compound also exhibits antiprotozoal properties, making it relevant for treating protozoan infections:

- Effectiveness Against Protozoan Pathogens : Research indicates that this compound can inhibit the growth of protozoan parasites, showcasing its broad-spectrum biological activity .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Case Studies

- Neuroprotection in Ischemia :

- Antitumoral Activity :

- Modulation of Microglial Activation :

特性

CAS番号 |

28441-98-7 |

|---|---|

分子式 |

C30H18O10 |

分子量 |

538.5 g/mol |

IUPAC名 |

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-11-20(36)26-24(39-22)12-21(37)27(29(26)38)28-18(34)9-17(33)25-19(35)10-23(40-30(25)28)14-3-7-16(32)8-4-14/h1-12,31-34,37-38H |

InChIキー |

BACLASYRJRZXMY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

28441-98-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

7''-methyl-agathisflavone agathisflavone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。